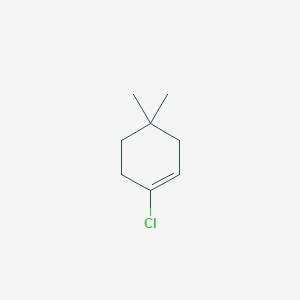

1-Chloro-4,4-dimethylcyclohex-1-ene

Description

1-Chloro-4,4-dimethylcyclohex-1-ene (CAS 55504-16-0) is a halogenated cycloalkene with a molecular formula of C₈H₁₃Cl (inferred from its structure). It features a six-membered cyclohexene ring substituted with a chlorine atom at position 1 and two methyl groups at position 3. This compound is primarily utilized in organic synthesis, particularly in studies of steric effects and regioselective reactions due to its rigid bicyclic framework and electron-withdrawing chloro substituent . Its structural uniqueness makes it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-chloro-4,4-dimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl/c1-8(2)5-3-7(9)4-6-8/h3H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQUDBAMGLAMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylcyclohex-1-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexenes.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form 4,4-dimethylcyclohex-1-ene by removing the chlorine atom and a hydrogen atom from an adjacent carbon.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium hydroxide or ammonia, and the reactions are often carried out in polar solvents like water or ethanol.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used, and the reactions are conducted at elevated temperatures to facilitate the elimination process.

Major Products:

Substitution Reactions: Products include various substituted cyclohexenes depending on the nucleophile used.

Elimination Reactions: The major product is 4,4-dimethylcyclohex-1-ene.

Scientific Research Applications

1-Chloro-4,4-dimethylcyclohex-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-4,4-dimethylcyclohex-1-ene involves its reactivity with various nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Bromo-4,4-dimethylcyclohex-1-ene (CAS 1020253-13-7)

- Structural Similarity : Direct brominated analog, differing only in the halogen substituent (Br vs. Cl).

- Physical Properties : Bromine’s higher atomic mass and polarizability lead to a higher molecular weight (C₈H₁₃Br vs. C₈H₁₃Cl) and boiling point compared to the chloro derivative.

- Reactivity : Bromine’s weaker C-Br bond (vs. C-Cl) enhances its leaving-group ability in nucleophilic substitution (SN2) and elimination (E2) reactions. For example, Suzuki coupling reactions favor brominated analogs due to superior oxidative addition kinetics .

- Applications : Preferred in cross-coupling reactions, whereas the chloro derivative is used in scenarios requiring slower reaction rates or reduced byproduct formation.

1-(Prop-2-yn-1-yl)azepane (CAS 53678-66-3)

- Structural Difference : Replaces the chloro and methyl groups with a propargyl-substituted azepane (seven-membered ring).

- Reactivity : The alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), while the chloro compound’s reactivity is dominated by electrophilic halogen interactions.

- Applications : Used in polymer chemistry and bioconjugation, contrasting with the chloro derivative’s role in small-molecule synthesis .

trans-2-(4-Aminocyclohexyl)ethanol (CAS 506428-44-0)

- Functional Groups: Contains an amino and hydroxyl group, introducing hydrogen-bonding capacity absent in the chloro compound.

- Solubility : Higher water solubility due to polar groups, whereas the chloro derivative is hydrophobic.

- Applications : Utilized in peptide synthesis and drug delivery systems, unlike the chloro compound’s use in hydrophobic intermediates .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity | Applications |

|---|---|---|---|---|---|

| 1-Chloro-4,4-dimethylcyclohex-1-ene | 55504-16-0 | C₈H₁₃Cl | 144.64 | Electrophilic substitution, SN1/SN2 | Pharmaceutical intermediates |

| 1-Bromo-4,4-dimethylcyclohex-1-ene | 1020253-13-7 | C₈H₁₃Br | 189.10 | Cross-coupling, E2 elimination | Polymer precursors, Catalysis |

| 1-(Prop-2-yn-1-yl)azepane | 53678-66-3 | C₈H₁₃N | 123.20 | Click chemistry, Cycloaddition | Bioconjugation, Materials science |

| trans-2-(4-Aminocyclohexyl)ethanol | 506428-44-0 | C₈H₁₇NO | 143.23 | Hydrogen bonding, Nucleophilic addition | Peptide synthesis, Drug delivery |

Research Findings and Trends

- Steric Effects : The 4,4-dimethyl groups in the chloro compound create significant steric hindrance, reducing reactivity in bulky transition states compared to unsubstituted analogs .

- Halogen Influence : Brominated analogs exhibit 10–100x faster reaction rates in Pd-catalyzed couplings than chloro derivatives, as shown in kinetic studies .

- Thermal Stability : The chloro compound decomposes at ~200°C, whereas the bromo analog is less stable (~150°C) due to weaker C-Br bonds .

Biological Activity

1-Chloro-4,4-dimethylcyclohex-1-ene is a chlorinated organic compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

This compound is characterized by its unique cyclohexene structure with a chlorine substituent. Its molecular formula is , and it possesses a molecular weight of approximately 172.68 g/mol. The compound's structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chlorinated compounds, including this compound. Research indicates that chlorinated hydrocarbons can exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various chlorinated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Ampicillin | 16 | 32 |

Cytotoxicity and Apoptosis Induction

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Research has shown that this compound can induce apoptosis in various cancer cell types through the inhibition of anti-apoptotic proteins.

The compound's mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death. A study reported that treatment with this compound resulted in a significant increase in apoptotic cells in human leukemia cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance its efficacy and reduce toxicity.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity |

| Variation in halogen substituents | Altered antibacterial spectrum |

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound has been evaluated to predict its pharmacokinetic behavior. Studies suggest favorable absorption characteristics with moderate metabolic stability.

Table: ADMET Profile Summary

| Property | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Metabolic Stability | Moderate |

| Toxicity | Low at therapeutic doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.